

L-Valine ethyl ester hydrochloride physical properties

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Compound of Interest

Compound Name: *L-Valine ethyl ester hydrochloride*

Cat. No.: *B554926*

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An In-depth Technical Guide to the Physical Properties of **L-Valine Ethyl Ester Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **L-Valine ethyl ester hydrochloride**, a key amino acid derivative with significant applications in pharmaceuticals, nutritional supplements, and biochemical research.^[1] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

L-Valine ethyl ester hydrochloride is a white crystalline powder.^{[1][2]} It is recognized for its role in enhancing protein synthesis and muscle recovery, which stems from its nature as a readily bioavailable form of the branched-chain amino acid L-valine.^[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

A summary of its key physical and chemical identifiers is provided in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO ₂ ·HCl	[1][3]
Molecular Weight	181.66 g/mol	[2][3][4]
Appearance	White to almost white powder or crystals	[1][5]
Melting Point	102-105 °C	[3][4][5]
Optical Rotation	[α] ²⁰ /D +6.5° to +6.7° (c=2 in H ₂ O)	[1][3][5]
CAS Number	17609-47-1	[1][3]
Solubility	Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **L-Valine ethyl ester hydrochloride** are crucial for quality control and research purposes. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small, dry sample of **L-Valine ethyl ester hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.

- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten are recorded as the melting range.
- Purity Check: A sharp melting range close to the literature value (102-105 °C) indicates a high degree of purity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Determination of Solubility

Solubility data is essential for formulation development and for designing experiments in solution.

Methodology:

- Solvent Selection: A range of solvents of varying polarities are selected for testing, including water, ethanol, and dichloromethane.
- Procedure (Qualitative):
 - To approximately 1 mL of the chosen solvent in a test tube, a small amount (a few milligrams) of **L-Valine ethyl ester hydrochloride** is added.
 - The mixture is agitated vigorously.
 - If the solid dissolves completely, the substance is considered soluble. If it does not, the process is repeated with gentle heating.
- Procedure (Quantitative):
 - An excess amount of **L-Valine ethyl ester hydrochloride** is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).

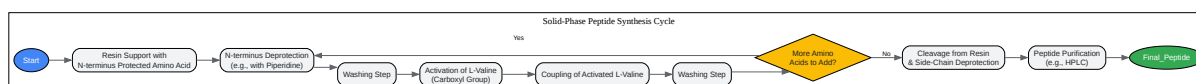
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after creating a calibration curve with known standards.

Applications in Research and Development

L-Valine ethyl ester hydrochloride serves as a vital building block in the synthesis of peptides and has been explored in the development of advanced drug delivery systems.

Role in Solid-Phase Peptide Synthesis (SPPS)

L-Valine ethyl ester hydrochloride is frequently utilized in peptide synthesis.[3][5] The ester group protects the C-terminus of the valine residue, while the hydrochloride salt improves its handling and solubility. The general workflow for incorporating an amino acid like L-Valine into a growing peptide chain via SPPS is depicted below. In this process, the ethyl ester would typically be saponified to the free acid before activation and coupling.

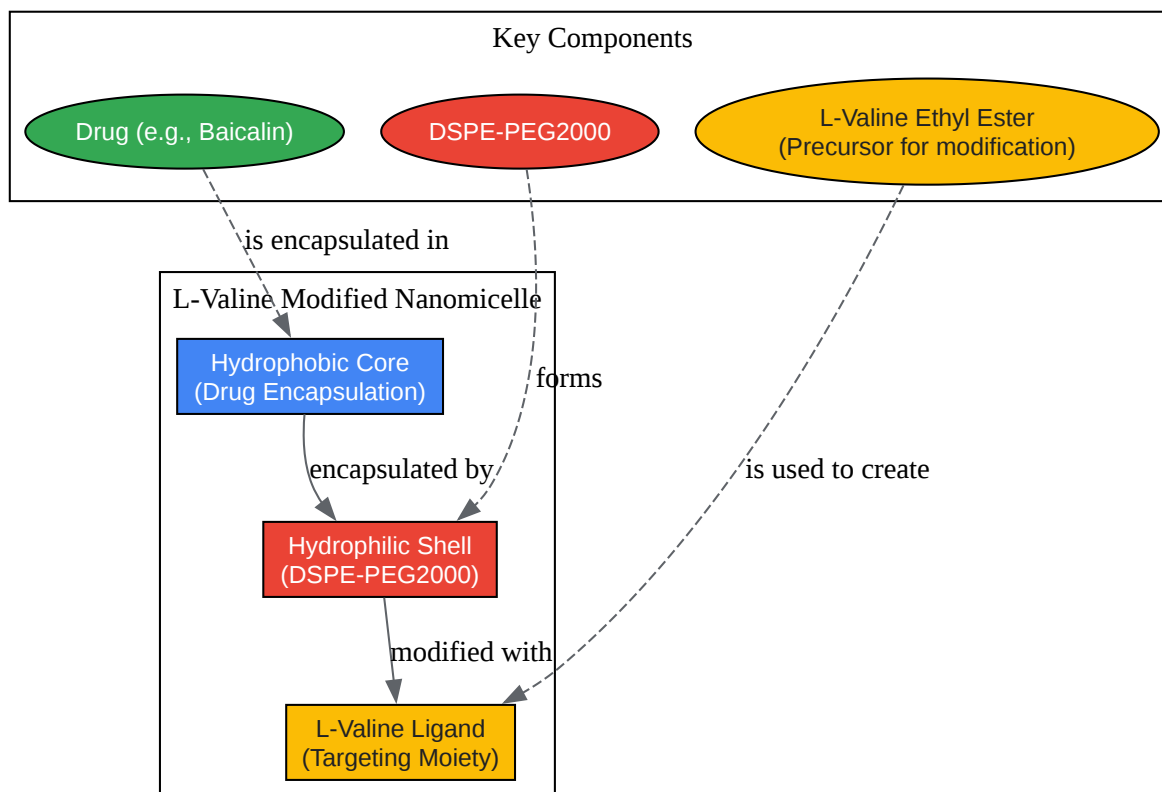


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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Component of Nanomicelle Drug Delivery Systems

Recent research has focused on utilizing L-Valine to modify nanocarriers for targeted drug delivery. L-Valine can be conjugated to phospholipids like DSPE-PEG2000 to create nanomicelles that can enhance drug permeation across biological barriers.



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